(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying how the compound can be synthesized from readily available starting materials. This often involves multiple steps, each with its own reagents and reaction conditions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material or reactions that it undergoes under certain conditions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties could include melting point, boiling point, solubility, etc. Chemical properties could include acidity or basicity, reactivity with other compounds, etc .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F2N3OS/c1-13-9-15(14(2)30(13)21-11-17(24)3-8-20(21)25)10-16(12-28)22(31)29-18-4-6-19(7-5-18)32-23(26)27/h3-11,23H,1-2H3,(H,29,31)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZQTUWJSLFDS-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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